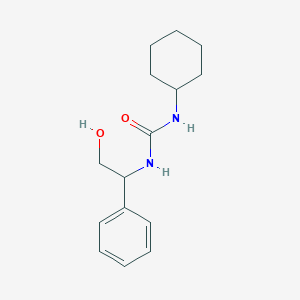

1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea" is a urea derivative, which is a class of organic compounds that have wide-ranging applications in chemistry and biology. Urea derivatives are known for their role in various organic reactions, their potential as inhibitors in biological systems, and their ability to form hydrogen-bonded structures . The synthesis and study of such compounds are of significant interest due to their structural diversity and potential applications.

Synthesis Analysis

The synthesis of urea derivatives can be achieved through various methods. One such method involves the Lossen rearrangement, where hydroxamic acids are synthesized from carboxylic acids using a reagent like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), followed by the reaction with an amine to produce urea . Another approach for synthesizing bis-urea compounds involves alternative procedures to the common isocyanate method, which can lead to the formation of hydrogelators . Additionally, the synthesis of cyclohexyl substituted urea compounds can be achieved through reactions involving carboxylic acids and carbodiimides .

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of hydrogen bonding and the conformation of substituents around the urea moiety. For instance, in the crystal structure of a related compound, 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea, the cyclohexyl groups adopt a chair conformation, and hydrogen bonding interactions play a crucial role in stabilizing the crystal structure . Similarly, in 1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea, the cyclohexyl ring also adopts a chair conformation, and the crystal packing is influenced by hydrogen bonds .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their reactive functional groups. The prototropic behavior of cyclohexane substituted urea compounds can lead to the formation of ionic structures, which can be detected by NMR and UV spectroscopies . These ionic structures can explain the catalytic activity of such compounds in organic and bioorganic reactions. Moreover, the reaction of urea with cyclohexane-1,2-dione demonstrates the formation of compounds with ten-membered rings, which are of interest in colorimetric procedures for urea determination .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure and the nature of their substituents. The presence of hydrophilic or hydrophobic substituents can affect properties such as solubility and the ability to form gels . The conformational studies of heterocyclic ureas reveal that these compounds can form folded structures in solution, which can unfold and dimerize at high concentrations or in the presence of hydrogen-bonding complements . The crystal structure analysis provides insights into the bond lengths, angles, and torsion angles, which are crucial for understanding the properties of these compounds .

Aplicaciones Científicas De Investigación

Improved Synthesis Techniques

- Ultrasound-Catalyzed Synthesis: Urea derivatives have been synthesized using ultrasound to catalyze the condensation of aromatic aldehydes and cyclohexanedione derivatives, yielding high product yields and showcasing an environmentally friendly method with a simple work-up procedure (Ji-tai Li et al., 2012).

Reactivity and Mechanistic Insights

- Reactivity with Cyclohexenones: Urea reacts with cyclohexenones in the presence of HCl/EtOH to produce diverse cyclic compounds, indicating urea's versatility in organic synthesis (W. Wendelin & W. Kern, 1979).

- Chemistry of Urea with Cyclohexanediones: The reaction of urea with cyclohexane-1,2-dione has been studied, revealing the formation of compounds with ten-membered rings, which could be useful in developing colorimetric assays for urea concentrations (A. Butler, I. Hussain, & K. Peet, 1981).

Applications in Drug Discovery

- Neuropeptide Y5 Receptor Antagonists: Trisubstituted phenyl urea derivatives have been explored as antagonists for the neuropeptide Y5 receptor, showing high in vitro potency and acting as antagonists in a cellular assay, which could imply potential applications in therapeutic development (C. Fotsch et al., 2001).

Material Science and Corrosion Inhibition

- Corrosion Inhibition: Urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, highlighting their potential as protective agents in industrial applications (B. Mistry et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

1-cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c18-11-14(12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1,3-4,7-8,13-14,18H,2,5-6,9-11H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUFFJPZFCESIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC(CO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2517653.png)

![N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2517656.png)

![3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2517659.png)

![5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2517660.png)

![(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517661.png)

![Methyl 2-[[(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2517664.png)

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)